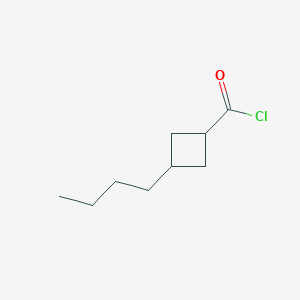
(1R,2R)-(-)-1,2-Diaminocyclohexane
説明
(1R,2R)-(-)-1,2-Diaminocyclohexane is a chiral diamine that has been widely used in the synthesis of various pharmaceuticals and complex natural products . It is known for its ability to act as a chiral ligand in asymmetric synthesis .
Synthesis Analysis
The synthesis of compounds involving (1R,2R)-(-)-1,2-Diaminocyclohexane often involves its use as a chiral ligand in metal-catalyzed asymmetric reactions . For example, it has been used in the synthesis of platinum complexes .Molecular Structure Analysis
The molecular structure of (1R,2R)-(-)-1,2-Diaminocyclohexane involves a cyclohexane ring with two amine groups attached at the 1 and 2 positions . The (1R,2R) notation indicates the stereochemistry of the molecule, with the two amine groups located on the same side of the cyclohexane ring.Chemical Reactions Analysis
(1R,2R)-(-)-1,2-Diaminocyclohexane is often used as a chiral ligand in metal-catalyzed asymmetric reactions . It can coordinate to a metal center, allowing for the transfer of chirality to the product of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of (1R,2R)-(-)-1,2-Diaminocyclohexane are largely determined by its structure. It is a solid at room temperature . The presence of the two amine groups makes it a good ligand for metal ions, and its chirality makes it useful in enantioselective synthesis .科学的研究の応用
Chiral Ligand for Metal Complexes
(1R,2R)-(-)-1,2-Diaminocyclohexane serves as a chiral ligand in the formation of metal complexes. These complexes are crucial in various fields, including asymmetric synthesis, where they can catalyze reactions to produce chiral molecules that are important in pharmaceuticals .
Synthesis of Chiral Tropocoronands
This compound is used in synthesizing chiral tropocoronands, which are macrocyclic compounds with potential utility in asymmetric catalysis. Asymmetric catalysis is vital for producing enantiomerically pure substances, which have significant implications in drug development .
Histamine Research
Structurally resembling histamine, (1R,2R)-(-)-1,2-Diaminocyclohexane may act as a histamine H4 receptor antagonist. This application is particularly relevant in understanding the role of H4 receptors in inflammatory responses and central nervous system functions.
Development of Pharmaceuticals
Due to its ability to form chiral complexes, this compound is instrumental in pharmaceutical research, where it can lead to the development of new drugs with specific enantiomeric configurations, which can have different therapeutic effects .
Material Science
In material science, the compound’s ability to form stable complexes with metals can be exploited to create novel materials with specific optical or electronic properties, which can be used in various technological applications .
Catalysis Research
The compound’s role in catalysis extends beyond pharmaceuticals. It can be used to study and develop new catalytic processes that are more efficient, selective, and environmentally friendly, which is crucial for sustainable chemistry practices .
作用機序
Target of Action
The primary target of (1R,2R)-(-)-1,2-Diaminocyclohexane, also known as (1R,2R)-cyclohexane-1,2-diamine, is nuclear DNA in cancer cells . This compound belongs to a class of potent antitumor platinum cytostatics called phosphaplatins .
Mode of Action
The compound interacts with its target, nuclear DNA, by binding to it . This binding results in DNA lesions that contribute to killing cancer cells treated with this phosphaplatin derivative . The efficiency of this compound in binding to nuclear DNA is similar to that of cisplatin, another platinum antitumor drug .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell proliferation . It exhibits excellent antiproliferative activity in various cancer cell lines . The compound’s action on these pathways results in the inhibition of cell division in rapidly dividing tumor cells .
Pharmacokinetics
The pharmacokinetics of (1R,2R)-(-)-1,2-Diaminocyclohexane involves its absorption, distribution, metabolism, and excretion (ADME) . The compound is rapidly cleared from plasma by covalent binding to tissues and renal elimination . Urinary excretion is the predominant route of elimination, with fecal excretion accounting for only a small percentage of the administered dose . The renal clearance of the compound is about 2-fold that for cisplatin .
Result of Action
The result of the compound’s action is the inhibition of cell division in rapidly dividing tumor cells .
Action Environment
The compound’s action, efficacy, and stability are influenced by the environment of cancer cells . The compound accumulates in cancer cells but to a lesser extent than cisplatin . It remains intact in the medium in which the cells were cultured before it accumulates inside the cells . This suggests that the compound is activated by releasing free pyrophosphate only in the environment of cancer cells, thereby allowing it to bind to nuclear DNA .
将来の方向性
特性
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883654 | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(1R,2R)-(-)-1,2-Diaminocyclohexane | |
CAS RN |
20439-47-8, 1121-22-8 | |
| Record name | (-)-trans-1,2-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diaminocyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diaminocyclohexane, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020439478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-trans-1,2-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Cyclohexanediamine, (1R,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EKL250EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RM10ID0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of (1R,2R)-(-)-1,2-Diaminocyclohexane?
A1: (1R,2R)-(-)-1,2-Diaminocyclohexane has the molecular formula C6H14N2 and a molecular weight of 114.2 g/mol [].
Q2: How can I characterize (1R,2R)-(-)-1,2-Diaminocyclohexane spectroscopically?
A2: (1R,2R)-(-)-1,2-Diaminocyclohexane and its derivatives can be characterized by various spectroscopic techniques, including:
- IR Spectroscopy: Provides information about functional groups, such as characteristic peaks for amine N-H stretching and C-N stretching vibrations [, , , ].
- NMR Spectroscopy (1H and 13C): Offers detailed structural information about the cyclohexane ring and attached substituents, allowing for the identification of diastereomers and the determination of enantiomeric purity [, , , , , , , , , , ].
Q3: What is the significance of the chirality of (1R,2R)-(-)-1,2-Diaminocyclohexane?
A3: The (1R,2R)- configuration imparts chirality to DACH, making it a valuable building block for chiral ligands and catalysts [, , , , , , , , , , ]. This chirality plays a crucial role in inducing asymmetry in chemical reactions, leading to the formation of enantioenriched products.
Q4: How does the stability of (1R,2R)-(-)-1,2-Diaminocyclohexane vary under different conditions?
A4: (1R,2R)-(-)-1,2-Diaminocyclohexane is air- and CO2-sensitive, requiring storage under inert gas to prevent degradation []. It exhibits good solubility in aqueous acidic solutions, alcohols, and most organic solvents, facilitating its use in various reaction media [].
Q5: How is (1R,2R)-(-)-1,2-Diaminocyclohexane employed in asymmetric catalysis?
A5: (1R,2R)-(-)-1,2-Diaminocyclohexane serves as a versatile chiral building block for ligands in transition metal catalysis:
- Chiral Salen Ligands: Condensation with salicylaldehyde derivatives generates chiral salen ligands, forming complexes with metals like manganese, cobalt, and copper, which catalyze asymmetric epoxidations, cyclopropanations, and other transformations [, , , , , ].
- Other Chiral Ligands: DACH yields chiral diiminophosphoranes, imino-sulfoxides, and other ligands, enabling enantioselective reactions with various transition metal complexes [, , , ].
Q6: How does the structure of DACH-derived catalysts influence catalytic activity and selectivity?
A6: The rigid cyclohexane backbone and chiral diamine functionality in DACH-derived ligands create a well-defined chiral environment around the metal center. This influences the approach of substrates during catalysis, leading to enantioselectivity [, , , , , ].
Q7: How is computational chemistry used to study (1R,2R)-(-)-1,2-Diaminocyclohexane and its derivatives?
A7: Computational methods, such as Density Functional Theory (DFT), provide insights into:
- Molecular Geometry and Conformation: DFT calculations help determine the preferred conformations of DACH derivatives, influencing their activity as ligands or catalysts [].
- Reaction Mechanisms: Computational studies elucidate reaction pathways and transition states in DACH-catalyzed reactions, aiding in catalyst design and optimization [].
Q8: How do modifications to the (1R,2R)-(-)-1,2-Diaminocyclohexane structure affect its properties?
A8: Structural modifications of DACH significantly impact its activity:
- N-Substitution: Introducing different substituents on the nitrogen atoms influences the electronic and steric properties of DACH-derived ligands, ultimately affecting the catalyst's activity and selectivity [, , , , ].
- Backbone Modification: Changing the cyclohexane ring to other cyclic or acyclic structures alters the ligand's bite angle and flexibility, impacting metal complex stability and catalytic performance [, ].
Q9: What are other notable applications of (1R,2R)-(-)-1,2-Diaminocyclohexane in scientific research?
A9: DACH's versatility extends beyond catalysis:
- Chiral Resolving Agent: It efficiently resolves racemic mixtures of compounds, such as 2,2′-Dihydroxy-1,1′-binaphthyl, by forming diastereomeric salts with different solubilities [].
- Supramolecular Chemistry: DACH acts as a building block for supramolecular structures like helicates and gels, where its hydrogen-bonding ability and chirality direct the assembly process [, , , , ].
- Chiral Sensor: Derivatized DACH, like thiophosphoroamide 4, acts as a chiral sensor for enantiodiscrimination of various acids using NMR techniques [].
Q10: What factors are essential to consider when transitioning (1R,2R)-(-)-1,2-Diaminocyclohexane-based technologies from the laboratory to practical applications?
A10:
- Stability and Formulation: Addressing the air and CO2 sensitivity of DACH and developing stable formulations are crucial for real-world use [, ].
- Cost-Effectiveness: Exploring alternative synthetic routes and more readily available starting materials can enhance the cost-effectiveness of DACH-based technologies [].
- Environmental Impact: Developing sustainable synthetic methods and considering the environmental impact of DACH derivatives and their byproducts is essential [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



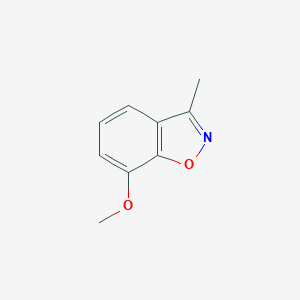
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
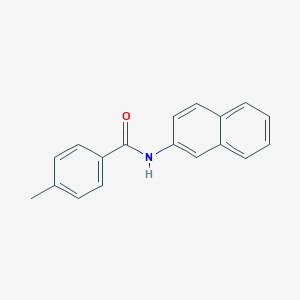
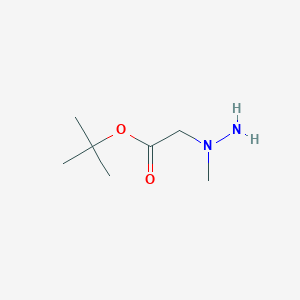

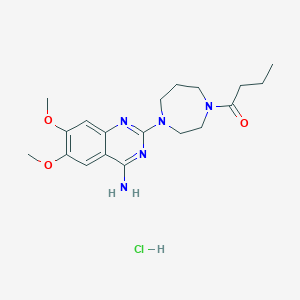

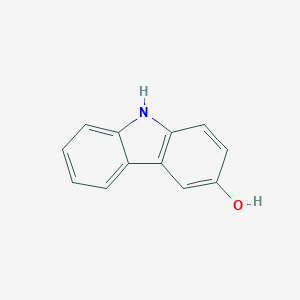

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
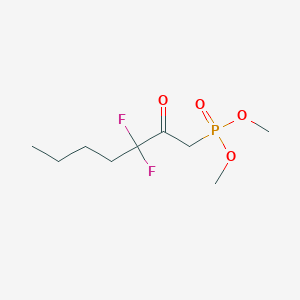

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
